

Vimirogant specificity challenges

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Compound Focus: Vimirogant

CAS No.: 1802706-04-2

Cat. No.: S546768

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Vimirogant Key Specifications

For a quick overview, the table below summarizes the core data on **Vimirogant**.

Property	Specification
Alternative Names	AGN-242428; VTP-43742; VTP43742 [1]
CAS Number	1802706-04-2 [2]
Molecular Formula	$C_{27}H_{35}F_3N_4O_3S$ [2]
Molecular Weight	552.65 g/mol [2]
Target & Activity	RORy (RORyt) inhibitor (Ki: < 100 nM) [2]
Therapeutic Class	Small molecule [1]
Highest Phase	Phase II (for dry eyes) [1]
Psoriasis Status	Discontinued (for plaque psoriasis & autoimmune disorders) [1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Vimirogant? **Vimirogant** is a selective **inhibitor of the Retinoic Acid Receptor-Related Orphan Receptor Gamma (ROR γ /ROR γ t)** [2]. This nuclear receptor is a master regulator of the differentiation and function of T-helper 17 (Th17) cells. By antagonizing ROR γ t, **Vimirogant** aims to suppress the production of pro-inflammatory cytokines like IL-17, which is a key driver in the pathogenesis of autoimmune diseases such as psoriasis [3].

Q2: For which indications has Vimirogant been tested, and what is its current status? **Vimirogant** was initially developed for autoimmune conditions, including plaque psoriasis and multiple sclerosis. However, clinical development for these indications has been **discontinued** [1]. A Phase II clinical trial investigating a topical formulation for dry eyes was completed in March 2022 [1].

Q3: What could be the potential reasons behind the specificity challenges with a ROR γ t inhibitor like Vimirogant? While detailed clinical data is limited, specificity challenges for ROR γ t inhibitors in general can arise from:

- **Transcriptional Promiscuity:** ROR γ t has roles in physiological processes beyond Th17 cell pathogenesis, including metabolism and circadian rhythm. Achieving complete inhibition without disrupting these pathways is complex [3].
- **Structural Homology:** The ligand-binding domain of ROR γ t shares homology with other nuclear receptors, increasing the risk of off-target effects.
- **Cytokine Feedback Loops:** Blocking the IL-23/Th17/IL-17 axis can lead to compensatory mechanisms from other inflammatory pathways (e.g., TNF- α , IL-1, IL-22), potentially reducing drug efficacy [4] [3].

Troubleshooting Specificity in ROR γ t-Focused Research

Issue: Inconsistent cellular responses in *in vitro* Th17 differentiation assays.

- **Potential Cause 1: Suboptimal inhibitor concentration.**
 - **Solution:** Perform a dose-response curve. Start with a concentration around 100-500 nM based on the K_i value (<100 nM) [2]. Use a positive control (e.g., a known ROR γ t agonist) and a negative control (DMSO vehicle) to validate the assay.
 - **Protocol:** Isolate naive CD4⁺ T-cells from mouse spleen or human PBMCs. Differentiate cells under Th17-polarizing conditions (TGF- β , IL-6, IL-1 β , anti-IFN- γ , anti-IL-4). Titrate **Vimirogant**

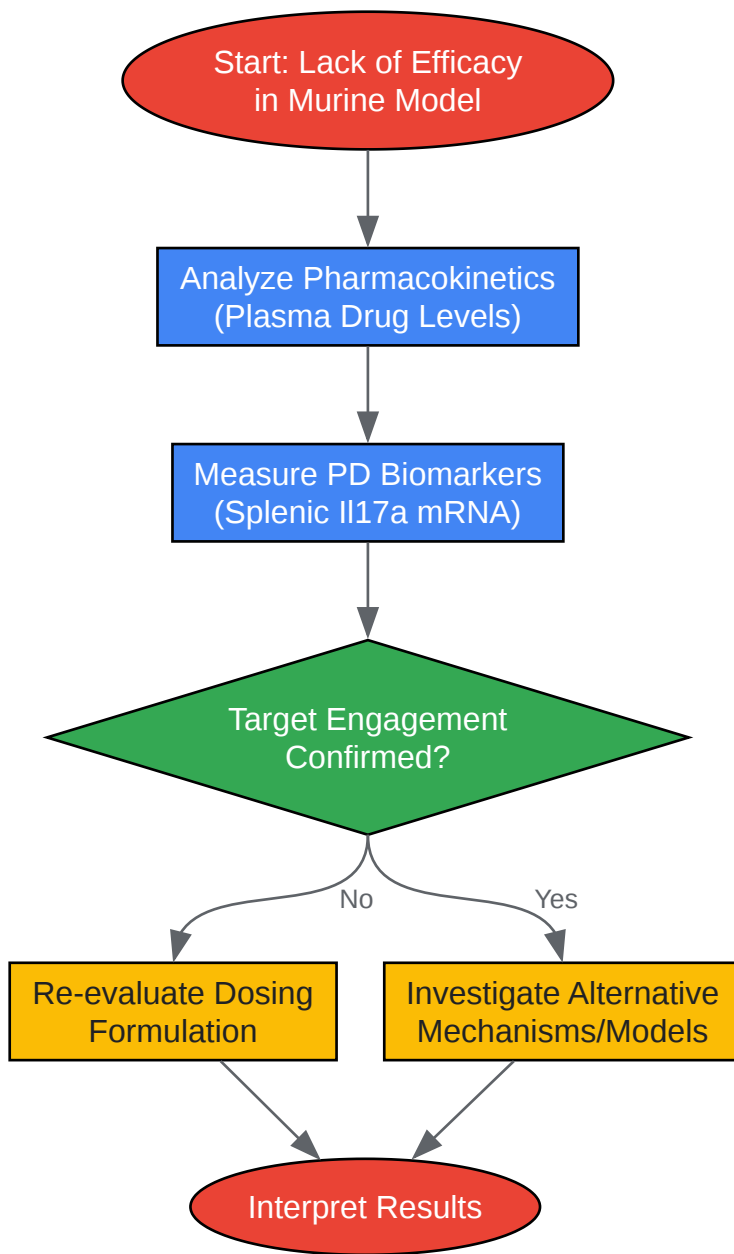
(e.g., 10 nM, 100 nM, 1 μ M) in the culture. After 3-5 days, measure IL-17A production by ELISA and analyze ROR γ t target gene expression (e.g., *Il17a*, *Il17f*, *Il22*) via qPCR.

- **Potential Cause 2: Variable activity due to compound solubility or stability.**
 - **Solution:** Check the stock solution. **Vimirogant** should be stored as a powder at -20°C and reconstituted in a high-quality DMSO. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration in cell culture does not exceed 0.1% [2].

Issue: Lack of target engagement or efficacy in a murine psoriasis model.

- **Potential Cause: Inadequate exposure or bioavailability.**
 - **Solution:** Monitor drug exposure levels. The experimental workflow below outlines the key steps for *in vivo* model evaluation.

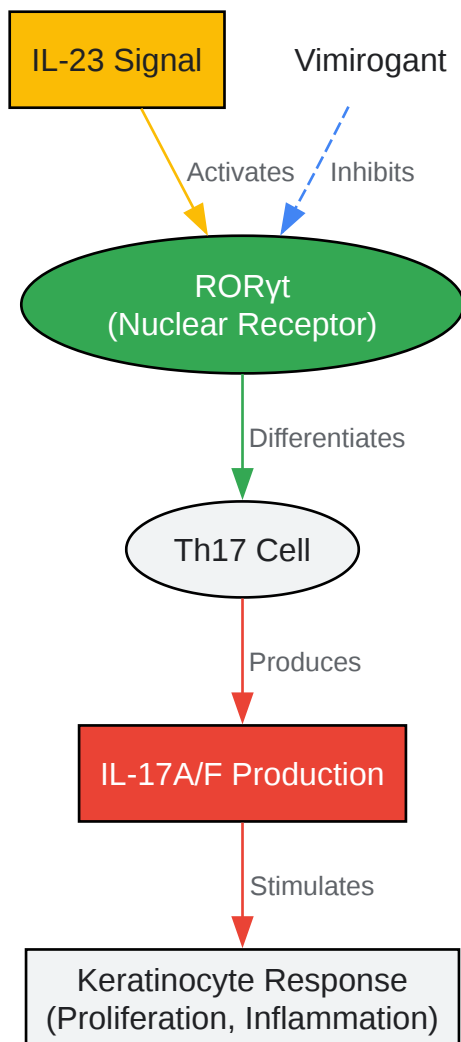
The following diagram illustrates the logical workflow for troubleshooting efficacy in an *in vivo* model.



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Context: The ROR γ t Role in Psoriasis Pathology

Understanding **Vimirogant**'s target requires knowledge of its place in the psoriatic inflammation pathway. The diagram below illustrates the simplified IL-23/Th17/IL-17 axis.



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Research Implications & Next Steps

The discontinuation of **Vimirogant** for psoriasis suggests that overcoming RORyt inhibitor specificity *in vivo* or achieving sufficient efficacy in human disease was challenging. Your research can focus on:

- **Investigating Next-Generation Inhibitors:** Explore other RORyt inhibitors or different mechanistic classes (e.g., TYK2 inhibitors, PDE4 inhibitors, IL-36 receptor antagonists) that have since advanced in clinical trials [4] [3].
- **Studying Compensatory Pathways:** Research how other inflammatory pathways (TNF- α , IL-1, IL-22, IL-36) are modulated when the IL-23/Th17 axis is blocked, which could explain limited efficacy [4] [3].

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